molecular formula C14H14F2N4O3 B10961420 N-(2,4-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

N-(2,4-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10961420
M. Wt: 324.28 g/mol
InChI Key: DPELOBYKFUCGIU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a difluorophenyl group, a nitro-substituted pyrazole ring, and a propanamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid.

    Coupling with Difluorophenyl Group: The difluorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or anhydride under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide: Lacks the nitro group.

    N-(2,4-difluorophenyl)-2-methyl-3-(5-methyl-3-amino-1H-pyrazol-1-yl)propanamide: Contains an amino group instead of a nitro group.

Uniqueness

N-(2,4-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the difluorophenyl and nitro-substituted pyrazole groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H14F2N4O3

Molecular Weight

324.28 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H14F2N4O3/c1-8(7-19-9(2)5-13(18-19)20(22)23)14(21)17-12-4-3-10(15)6-11(12)16/h3-6,8H,7H2,1-2H3,(H,17,21)

InChI Key

DPELOBYKFUCGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]

Origin of Product

United States

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